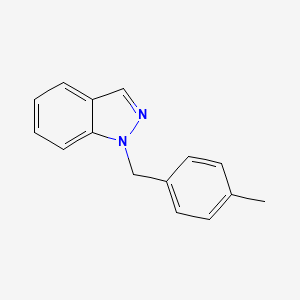

1-(4-methylbenzyl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-[(4-methylphenyl)methyl]indazole |

InChI |

InChI=1S/C15H14N2/c1-12-6-8-13(9-7-12)11-17-15-5-3-2-4-14(15)10-16-17/h2-10H,11H2,1H3 |

InChI Key |

XDGHNHMEBNDFGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Methylbenzyl 1h Indazole and Its Analogues

Historical and Contemporary Synthetic Pathways to 1H-Indazoles

The synthesis of the 1H-indazole core has evolved significantly since its inception. The first synthesis was reported by Emil Fischer in the 1880s, involving the thermal cyclization of o-hydrazinocinnamic acid caribjscitech.com. Historically, classical methods for constructing the indazole ring have included:

The Fischer Indazole Synthesis: This involves the cyclization of arylhydrazones, often under acidic conditions. A variation of this is the Jacobson synthesis, which uses heat or acid to cyclize N-aryl-N'-acyl or N'-sulfonyl hydrazines.

Diazotization and Cyclization: The diazotization of ortho-alkylanilines followed by intramolecular cyclization is a well-established route nih.govacs.org.

Intramolecular Amination: The cyclization of ortho-haloarylhydrazones via intramolecular amination provides a direct pathway to the indazole core nih.govacs.org.

[3+2] Cycloaddition: The reaction of diazomethanes with benzyne intermediates offers another route to the bicyclic system nih.govacs.orgacs.org.

Contemporary methods have focused on improving efficiency, functional group tolerance, and regioselectivity. These modern approaches often employ transition-metal catalysis or metal-free oxidative conditions. Notable examples include the intramolecular C-H amination of arylhydrazones using oxidants like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) nih.gov. Another efficient route involves a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure of arylhydrazones derived from o-fluorobenzaldehydes nih.govresearchgate.net. These modern strategies provide access to a wider array of substituted indazoles under milder conditions than their historical counterparts.

Metal-Catalyzed Approaches for N1-Functionalization of Indazoles

Direct functionalization of the indazole N1 position is crucial for creating analogues such as 1-(4-methylbenzyl)-1H-indazole. Metal catalysis offers powerful tools for achieving this transformation with high selectivity and efficiency. The mesomeric nature of the indazole anion can lead to mixtures of N1 and N2 isomers, making selective catalysis a significant challenge nih.gov.

Palladium catalysis is a cornerstone of modern C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the N-arylation and N-alkylation of indazoles. These methods typically involve the coupling of an aryl or alkyl halide (or triflate) with the N-H of the indazole ring.

While palladium-catalyzed N-arylation of heterocycles is well-documented, challenges can arise from the inhibitory effects of the heterocycle on the formation of the active Pd(0)-ligand complex mit.edu. However, by optimizing reaction conditions, including the choice of ligand, base, and pre-activation of the catalyst, high yields and excellent N1-selectivity can be achieved mit.edu. For instance, the direct C3 arylation of 1H-indazole has been demonstrated using catalysts like Pd(OAc)₂, highlighting the versatility of palladium in functionalizing the indazole core mdpi.com. A denitrative N-arylation approach using nitroarenes as the coupling partner has also been developed, expanding the scope of accessible starting materials rsc.org.

Table 1: Examples of Palladium-Catalyzed Indazole Functionalization

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Application | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Water | 100 | C3-Arylation | mdpi.com |

| PdCl(C₃H₅)(dppb) | - | KOAc | DMA | 150 | C3-Arylation | mdpi.com |

Note: This table includes examples of both C3 and N1 functionalization to illustrate the breadth of palladium catalysis.

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical and highly effective method for N-arylation. These reactions are often more cost-effective than their palladium-catalyzed counterparts. Modern protocols frequently use diamine ligands to facilitate the coupling of aryl iodides and bromides with the indazole N-H bond, achieving excellent yields and regioselectivity for the N1 position acs.orgorganic-chemistry.org.

Key developments in this area include:

Ligand-Assisted Coupling: The use of diamine ligands with CuI allows for the N-arylation of indazoles with a broad range of aryl halides, tolerating various functional groups such as aldehydes, ketones, and nitriles acs.org.

Ligand-Free Protocols: Ligand-free systems, for example using CuI in DMF with K₃PO₄ as the base, have been developed for the N-arylation of indazole with aryl bromides, offering operational simplicity tandfonline.com.

Intramolecular Cyclization: Copper catalysts, such as Cu₂O or Cu(OAc)₂, are effective in promoting the intramolecular N-arylation of o-haloaryl N-sulfonylhydrazones to form the 1H-indazole ring system nih.govbeilstein-journals.org. This approach builds the core structure, which can then be functionalized.

One-Pot Syntheses: Copper(I)-mediated one-pot procedures have been developed for synthesizing related structures like 2,3-dihydro-1H-indazoles from components like 2-iodobenzyl bromide and di-tert-butyl hydrazodiformate, demonstrating the utility of copper in complex transformations mdpi.com.

Table 2: Copper-Catalyzed N-Arylation of Indazole

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Substrate | Ref |

|---|---|---|---|---|---|---|

| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | Aryl Iodide/Bromide | acs.org |

| CuI | None | K₃PO₄ | DMF | 130 | Aryl Bromide | tandfonline.com |

| Cu₂O | None | Cs₂CO₃ | DMSO | 110 | o-Haloaryl N-sulfonylhydrazone | nih.gov |

Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of N-substituted indazoles through C-H bond functionalization. A common strategy involves the [4+1] annulation of azobenzenes with aldehydes acs.org. In this process, the azo group acts as a directing group to facilitate the ortho C-H activation of the azobenzene by the Rh(III) catalyst acs.orgnih.gov.

The proposed mechanism involves several key steps:

C-H Activation: The Rh(III) catalyst coordinates to the azobenzene and activates an ortho C-H bond.

Aldehyde Insertion: The activated C-H bond adds across the carbonyl group of the aldehyde, forming an alcohol intermediate.

Cyclization and Aromatization: Subsequent intramolecular nucleophilic attack by the second nitrogen of the azo group, followed by aromatization, yields the N-aryl-2H-indazole product acs.orgnih.gov.

This method provides an efficient, one-step synthesis of N-aryl-2H-indazoles with high functional group compatibility nih.govacs.org. Although this pathway typically yields the 2H-indazole isomer, it represents a significant metal-catalyzed route to N-functionalized indazole analogues.

Silver(I) salts can mediate the intramolecular oxidative C-H amination of arylhydrazones to construct the 1H-indazole ring nih.govacs.orgnih.gov. This method is particularly effective for synthesizing 3-substituted indazoles, which can be challenging to access via other routes acs.org.

The reaction is typically carried out using a silver salt like AgNTf₂ as the oxidant, often with a co-catalyst such as Cu(OAc)₂ nih.govacs.org. The reaction proceeds by heating the arylhydrazone substrate with the silver(I) mediator in a suitable solvent like 1,2-dichloroethane nih.govacs.org. Mechanistic studies suggest that the transformation proceeds via a single electron transfer (SET) pathway mediated by the Ag(I) oxidant nih.govnih.gov. This approach is valued for its ability to create indazoles bearing a variety of functional groups at the 3-position, including amides, ketones, esters, and even trifluoromethyl groups nih.govacs.org.

Organocatalytic and Transition Metal-Free Protocols for Indazole Synthesis

In alignment with the principles of green chemistry, significant effort has been directed toward developing synthetic routes to indazoles that avoid the use of transition metals. These methods often rely on organocatalysts or metal-free oxidative conditions.

One prominent transition-metal-free approach involves the intramolecular oxidative C-N coupling of arylhydrazones using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as the catalyst and dioxygen as the terminal oxidant nih.govresearchgate.netthieme-connect.com. This reaction is typically performed at elevated temperatures in a solvent like DMSO with a basic additive. The protocol demonstrates excellent reactivity and broad functional group tolerance, often surpassing comparable metal-catalyzed reactions nih.govresearchgate.net.

Other metal-free strategies include:

Visible Light-Promoted Reactions: Photocatalysis offers a mild, metal-free pathway for functionalizing indazoles. For example, the C3-carbamoylation of 2H-indazoles has been achieved using visible light, an organic photocatalyst like 4CzIPN, and oxamic acids as the coupling source under an oxygen atmosphere nih.gov.

Base-Catalyzed Cyclization: A mild, base-catalyzed method for synthesizing 1H-indazoles involves the cyclization of N-tosylhydrazones using an inexpensive combination of a catalytic amount of an organic diamine and K₂CO₃ at room temperature acs.org.

Organocatalytic Halogenation: Gallocyanine has been identified as an effective organocatalyst for the halogenation of indazoles using N-halosuccinimides. This method operates under mild conditions without the need for light or strong oxidizing agents acs.org.

These transition-metal-free protocols provide valuable alternatives for the synthesis and functionalization of the indazole scaffold, often with improved environmental credentials.

Divergent Synthesis Strategies for Structural Analogue Generation

Divergent synthesis provides an efficient pathway to generate a library of structurally related compounds from a common intermediate. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For the generation of analogues of this compound, a divergent strategy would typically start from a common indazole core, which is then elaborated with various substituents.

A key step in the synthesis of this compound and its analogues is the regioselective N-alkylation of the indazole ring. The indazole nucleus possesses two reactive nitrogen atoms (N1 and N2), and controlling the site of alkylation is a significant synthetic challenge. beilstein-journals.org

One common divergent approach commences with a pre-functionalized indazole core, for example, indazole-3-carboxylic acid. This common intermediate can then be subjected to various chemical transformations to introduce diversity. For instance, the carboxylic acid group can be converted to a range of amides, esters, or other functional groups. Subsequently, N-alkylation with different benzyl (B1604629) halides or other alkylating agents can be performed to yield a library of analogues. Studies have shown that the choice of base and solvent can significantly influence the N1/N2 selectivity of the alkylation reaction. nih.govbeilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product. nih.govbeilstein-journals.org

Another divergent strategy involves the late-stage functionalization of the this compound scaffold. This can be achieved through various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or other substituents at specific positions on the indazole or benzyl ring. This approach allows for the rapid generation of a diverse set of analogues from a common advanced intermediate.

The creation of hybrid molecules represents another facet of divergent synthesis. By linking the this compound moiety to other heterocyclic systems, such as pyrimidine or pyrazole (B372694), novel chemical entities with potentially enhanced biological activities can be generated. mdpi.commdpi.com This strategy of molecular hybridization has been successfully employed in the development of new therapeutic agents. nih.gov

Table 1: Key Divergent Synthesis Strategies for Analogues of this compound

| Strategy | Description | Key Reactions |

| N-Alkylation of a Functionalized Indazole Core | Starting with a common indazole intermediate (e.g., indazole-3-carboxylic acid), followed by N-alkylation with various benzyl halides. | N-alkylation, amidation, esterification |

| Late-Stage Functionalization | Introduction of substituents onto the this compound scaffold in the final steps of the synthesis. | Suzuki coupling, Buchwald-Hartwig amination |

| Molecular Hybridization | Linking the this compound core to other heterocyclic scaffolds. | Nucleophilic substitution, cross-coupling reactions |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govscielo.org.za The synthesis of N-alkylated indazoles can be efficiently carried out under microwave conditions. researchgate.netheteroletters.org For the synthesis of this compound, a one-pot, two-step microwave-assisted procedure can be envisioned, starting from a suitable 2-halobenzaldehyde and 4-methylbenzylhydrazine. This approach would significantly reduce energy consumption and potentially minimize the formation of byproducts. researchgate.net

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. saudijournals.com Traditional syntheses of N-alkylated indazoles often employ volatile and hazardous organic solvents. Green alternatives, such as water, ethanol, or solvent-free conditions, are being explored. samipubco.commdpi.com For the N-alkylation step in the synthesis of this compound, the use of ethanol as a solvent in the presence of a mild base like ammonium chloride has been reported for the synthesis of other 1H-indazole derivatives, offering a more environmentally friendly option. samipubco.com Grinding protocols under solvent-free conditions also present a promising green synthetic route. samipubco.com

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. mdpi.comscispace.com Catalytic processes are often more atom-economical and generate less waste than stoichiometric reactions. In the context of this compound synthesis, copper-catalyzed N-arylation reactions under microwave irradiation have been shown to be effective for the synthesis of related 1-aryl-1H-indazoles. researchgate.net The development of reusable catalysts for the N-benzylation of indazole would further enhance the green credentials of the synthesis.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, higher yields, lower energy consumption nih.gov |

| Safer Solvents and Auxiliaries | Use of ethanol, water, or solvent-free conditions | Reduced environmental impact and worker exposure to hazardous materials saudijournals.comsamipubco.com |

| Catalysis | Use of copper catalysts or development of reusable catalysts | Increased reaction efficiency, reduced waste, potential for catalyst recycling researchgate.netmdpi.com |

| Atom Economy | One-pot, multi-component reactions | Minimized waste, increased efficiency, reduced purification steps nih.gov |

By integrating these advanced synthetic methodologies, the synthesis of this compound and its analogues can be achieved in a more efficient, versatile, and environmentally responsible manner, facilitating further exploration of their therapeutic potential.

Sophisticated Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in the 1-(4-methylbenzyl)-1H-indazole molecule. The spectrum would be expected to show distinct signals for the protons on the indazole ring, the benzyl (B1604629) group, and the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be analyzed to assign each proton to its specific position in the structure.

Hypothetical ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Indazole-H | 7.0 - 8.2 | m | - |

| Benzyl-CH₂ | ~5.5 | s | - |

| Benzyl-ArH | 7.0 - 7.3 | m | - |

| Methyl-CH₃ | ~2.3 | s | - |

Note: This table is predictive and not based on reported experimental data.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, methyl).

Hypothetical ¹³C NMR Data for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

|---|---|

| Indazole-C | 110 - 140 |

| Benzyl-CH₂ | ~50 |

| Benzyl-ArC | 125 - 140 |

| Benzyl-quat C | ~135 |

| Methyl-CH₃ | ~21 |

Note: This table is predictive and not based on reported experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the indazole and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the benzyl group to the indazole ring at the N1 position and for identifying quaternary carbons that have no attached protons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₁₅H₁₄N₂), HRMS would be used to verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

|---|---|---|

| C₁₅H₁₅N₂ | 223.1230 | Data not available |

Note: The calculated exact mass is for the protonated molecule.

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a chemical compound. A validated HPLC method would be developed to separate this compound from any starting materials, byproducts, or degradation products. The method would specify the column, mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent), flow rate, and detection wavelength (typically in the UV range for aromatic compounds). The purity would be determined by the area percentage of the main peak in the chromatogram. This method could also be adapted for quantitative analysis to determine the concentration of the compound in a sample.

Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at a specific wavelength |

| Purity Result | Data not available |

Note: This table presents typical parameters and is not based on reported experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical method for separating and identifying volatile and thermally stable compounds. In the analysis of this compound, GC-MS would provide crucial information regarding its retention time and mass fragmentation pattern, which are vital for its unequivocal identification and purity assessment.

Upon elution from the GC column, the molecule would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). This would lead to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions would be detected, generating a mass spectrum that is a unique fingerprint of the compound.

Hypothetical GC-MS Data Table:

| Parameter | Expected Value |

| Retention Time (t_R) | Dependent on column type, temperature program, and carrier gas flow rate. |

| Molecular Ion (M+) | m/z 222.12 |

| Major Fragment Ions | Expected fragments would correspond to the loss of the benzyl group, the methylbenzyl group, and other characteristic cleavages of the indazole ring system. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography is an indispensable technique for monitoring the progress of chemical reactions, assessing compound purity, and determining appropriate solvent systems for column chromatography. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

The retention factor (R_f_), a key parameter in TLC, is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is dependent on the stationary phase (e.g., silica (B1680970) gel), the mobile phase (solvent system), and the structure of the analyte.

Specific experimental data for the TLC analysis of this compound, including R_f_ values in various solvent systems, are not explicitly reported in the available literature. A typical procedure would involve spotting a solution of the reaction mixture on a silica gel plate and developing it in an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether. The spots would be visualized under UV light.

Hypothetical TLC Data Table:

| Solvent System (v/v) | R_f Value |

| 10% Ethyl Acetate/Petroleum Ether | Data not available |

| 20% Ethyl Acetate/Petroleum Ether | Data not available |

| 30% Ethyl Acetate/Petroleum Ether | Data not available |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

While a dedicated FT-IR spectrum for this compound is not found in the searched literature, the expected characteristic peaks can be predicted based on the functional groups present in its structure. These include C-H stretching vibrations from the aromatic rings and the methylene (B1212753) and methyl groups, C=C and C=N stretching vibrations from the aromatic and indazole rings, and various bending vibrations.

Hypothetical FT-IR Data Table:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=N Stretch | Indazole Ring |

| 1470-1430 | CH₂ Bend | Methylene |

| 850-800 | C-H Bend | p-disubstituted benzene (B151609) |

Computational Chemistry and in Silico Investigations of 1 4 Methylbenzyl 1h Indazole

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method helps in understanding the binding mode and affinity of a ligand, like an indazole derivative, within the active site of a biological target.

While specific molecular docking studies for 1-(4-methylbenzyl)-1H-indazole are not detailed in the searched literature, numerous studies have successfully applied this technique to other indazole derivatives to evaluate their potential as therapeutic agents. For instance, docking studies on novel 3-carboxamide indazole derivatives have been used to assess their effectiveness against proteins linked to renal cancer, such as the Discoidin Domain Receptor 1 (DDR1) kinase (PDB ID: 6FEW). nih.gov In such studies, the binding energy values (measured in kcal/mol) are calculated to rank the compounds, with more negative values indicating a higher binding affinity. nih.govresearchgate.net The analysis typically reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole scaffold and specific amino acid residues in the target's binding pocket. researchgate.net For a compound like this compound, a docking study would involve preparing its 3D structure and docking it into the active site of a relevant protein to predict its binding conformation and affinity, thus providing insights into its potential biological activity.

Table 1: Representative Binding Energy Data for Indazole Derivatives against Cancer-Related Targets (Hypothetical for this compound)

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Indazole Derivative 3j | Tyrosine Kinase (2ZCS) | -7.45 | Tyr248, Lys273, Val268 |

| Indazole Derivative 3c | Tyrosine Kinase (2ZCS) | -6.80 | Arg171, Tyr248 |

| This compound | Target X (Hypothetical) | Data not available | Data not available |

| N-(4-methoxybenzyl)-... | MDM2 (p53 binding) | -359.20 | GLN72, HIS73 |

Note: The data in this table is illustrative of findings for various indazole derivatives from cited research and is not specific to this compound, for which public data is unavailable. researchgate.netjocpr.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a ligand-protein complex, MD simulations provide valuable insights into the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and protein, and the energetic contributions of various interactions.

Specific MD simulation studies focused on this compound are not available in the reviewed literature. However, this methodology is frequently applied to other indazole derivatives to validate docking results. nih.gov For example, MD simulations have been performed on potent indazole-based inhibitors of Hypoxia-inducible factor-1α (HIF-1α) to confirm that the ligand remains stable within the active site of the protein over the simulation period. nih.gov Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable complex will typically show minimal fluctuations in RMSD after an initial equilibration period. Furthermore, these simulations can elucidate changes in protein conformation upon ligand binding and analyze the persistence of key interactions, like hydrogen bonds, over time. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can determine various physicochemical properties, such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO).

While DFT calculations specifically for this compound were not found, the methodology has been extensively applied to other novel indazole derivatives. nih.govresearchgate.net In these studies, DFT is used to optimize the molecular geometry and calculate the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger energy gap suggests higher stability. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These computational insights are valuable for understanding the molecule's intrinsic properties and for designing related compounds with desired electronic characteristics. researchgate.net

Table 2: Representative DFT-Calculated Properties for Indazole Derivatives (Hypothetical for this compound)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Indazole Derivative 8a | Data not available | Data not available | High |

| Indazole Derivative 8c | Data not available | Data not available | High |

| Indazole Derivative 8s | Data not available | Data not available | High |

| This compound | Data not available | Data not available | Data not available |

Virtual Screening Methodologies for Novel Indazole Derivatives

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Structure-based virtual screening, which utilizes docking of library compounds to a protein's 3D structure, is a common strategy to discover novel hits.

There is no specific literature detailing a virtual screening campaign that uses this compound as a starting scaffold. However, the general methodology has been successfully used to identify new indazole and imidazole-based inhibitors for various targets. researchgate.netnih.gov In a typical workflow, a library of compounds is docked against a target of interest, and the molecules are ranked based on their predicted binding affinity or docking score. The top-ranked compounds are then selected for further experimental testing. This approach has proven to be a highly efficient way to discover novel chemical scaffolds for further development. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

Specific ADME predictions for this compound have not been published. However, in silico ADME studies are routinely performed for novel series of related heterocyclic compounds. rsc.orgnih.gov These studies often calculate key physicochemical properties and evaluate them against established guidelines like Lipinski's Rule of Five. ijpsjournal.com For a series of stilbene-linked 1,2,3-triazoles, which included derivatives with a 1-(4-methylbenzyl) moiety, in silico ADME analyses were conducted to evaluate their drug-likeness. nih.gov Typically, parameters such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated to predict oral bioavailability and other properties. nih.govresearchgate.net

Table 3: Common In Silico ADME Parameters (Values for this compound are not available)

| Property | Description | Favorable Range (Typical) | Predicted Value |

| Molecular Weight (MW) | Size of the molecule | < 500 g/mol | Data not available |

| LogP | Lipophilicity / Water solubility | < 5 | Data not available |

| H-bond Donors | Number of donor atoms (e.g., OH, NH) | < 5 | Data not available |

| H-bond Acceptors | Number of acceptor atoms (e.g., O, N) | < 10 | Data not available |

| TPSA | Topological Polar Surface Area | < 140 Ų | Data not available |

Structure Activity Relationship Sar Exploration of 1 4 Methylbenzyl 1h Indazole Analogs

Impact of N1-Substituent Variation on Biological Activity

The substituent at the N1-position of the indazole ring plays a critical role in modulating the biological activity of its derivatives. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form, making N1-substitution a common and influential modification. nih.govnih.gov

Research on analogs of YC-1, a 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole, demonstrates the significance of the N1-benzyl group. Complete removal of the benzyl (B1604629) group, replacing it with a hydrogen atom, leads to a significant reduction in antiplatelet activity, highlighting the necessity of an aromatic ring at this position for this specific biological function. nih.govrsc.org Conversely, for other targets, such as vascular endothelial growth factor (VEGF), replacing the benzyl group with a smaller methyl group can significantly enhance inhibitory activity. nih.gov

The nature of the N1-substituent can also dictate selectivity and potency for other targets. SAR studies on indazole derivatives as chemokine receptor 4 (CCR4) antagonists and EZH1/EZH2 inhibitors have shown that various substituents at the N-1 position can have a stronger influence on the potency against one target over another, allowing for the optimization of selectivity. nih.govnih.gov The synthesis of N-1 substituted indazoles is often favored due to the thermodynamic stability of the N-1 regioisomer, which can be achieved through specific reaction conditions that promote equilibration to this more stable form. nih.gov

Influence of Modifications to the 4-methylbenzyl Moiety

Modifications to the benzyl group at the N1-position, specifically the 4-methylbenzyl moiety, provide another avenue for optimizing biological activity. The electronic and steric properties of substituents on the phenyl ring can profoundly influence ligand-receptor interactions.

In the context of YC-1 analogs, substitutions on the N1-benzyl ring have been explored to enhance activity. Studies have shown that introducing a fluoro or cyano group, particularly at the ortho position of the benzene (B151609) ring, can lead to better inhibitory activity related to the relaxation of preconstricted aortic rings. rsc.org This suggests that electron-withdrawing groups in specific positions can enhance the desired pharmacological effect.

Furthermore, computational studies on 1H-indazole analogs as potential anti-inflammatory agents have evaluated various substituted phenyl groups attached to the core. researchgate.netscispace.com Docking studies with the Cyclooxygenase-2 (COX-2) enzyme revealed that compounds with a para-toluene (4-methylbenzyl) group, as well as those with difluorophenyl and 4-methoxyphenyl (B3050149) groups, showed significant binding affinities. researchgate.netscispace.com This indicates that the 4-methyl group contributes favorably to binding, likely through hydrophobic interactions within the enzyme's active site. The substitution pattern on the benzyl ring is therefore a key determinant of binding affinity and, consequently, biological activity.

Effects of Substitutions on the Indazole Core (C3 and Benzene Ring Positions)

Functionalization of the indazole core itself, at the C3-position and on the fused benzene ring (positions C4, C5, C6, and C7), is a cornerstone of SAR exploration for this class of compounds.

C3-Position: The C3-position is frequently substituted in many biologically active indazoles. austinpublishinggroup.com For instance, in a series of indazole-based extracellular signal-regulated kinase (ERK) inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov Similarly, for glucagon (B607659) receptor antagonists, structure-activity relationship studies revealed that aryl groups at the C3 position were critical for inhibitory activity. nih.gov The nature of the C3-substituent can range from simple functional groups to complex heterocyclic systems, each imparting distinct properties to the molecule. chim.it

Benzene Ring Positions (C4-C7): Substitutions on the benzene portion of the indazole scaffold significantly impact activity and selectivity. SAR studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have shown that substituent groups at both the C4 and C6-positions play a crucial role in inhibition. nih.gov Similarly, for fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a 6-(3-methoxyphenyl) group on the indazole core was a key modification. nih.gov

The effect of halogenation, particularly at the C5 and C6 positions, has been widely studied. In one series of EGFR inhibitors, a 6-bromo substitution was part of the optimized structure. nih.gov For other targets, the specific position and nature of the substituent are critical. For example, in a series of polo-like kinase 4 inhibitors, a spirocyclopropane-1′,3′-indolin-2-one moiety was incorporated at the 6-position. chim.it

The following table summarizes the observed effects of various substitutions on the indazole core from different research studies.

| Position | Substituent | Target Class | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| C3 | Aryl Groups | Glucagon Receptor | Crucial for inhibition | nih.gov |

| C3 | Carbohydrazide Moiety | ERK1/2 Kinase | Important for strong inhibition | nih.gov |

| C4 & C6 | Various Substituents | IDO1 Enzyme | Crucial role in inhibition | nih.gov |

| C6 | Aryl Groups | Glucagon Receptor | Crucial for inhibition | nih.gov |

| C6 | 6-bromo | EGFR Kinase | Part of optimized potent inhibitor | nih.gov |

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com For indazole-based compounds, pharmacophore models have been instrumental in guiding the rational design of new, more potent, and selective analogs.

These models are developed based on the structures of known active ligands or the ligand-binding site of a target protein. dovepress.com A typical pharmacophore model for an indazole derivative might include features such as:

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the pyrazole (B372694) ring are common hydrogen bond acceptors or donors, crucial for anchoring the molecule in the active site of a protein.

Hydrophobic Features: The benzene ring of the indazole and the N1-benzyl substituent provide significant hydrophobic surfaces that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Aromatic Rings: The planar aromatic systems of the indazole and benzyl groups often participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, a pharmacophore model for indazole-based IDO1 inhibitors identified the 1H-indazole structure as a key pharmacophore that ensures effective interactions with the enzyme's heme iron and adjacent hydrophobic pockets. nih.gov Similarly, in the design of ASK1 inhibitors, molecular docking and SAR studies helped to build a model of the binding interactions, guiding further optimization. nih.gov By mapping these essential features, researchers can virtually screen large compound libraries to identify new molecules that fit the pharmacophore model or design novel derivatives with an improved fit, thereby accelerating the discovery of lead compounds. dovepress.com

Optimization Strategies for Enhanced In Vitro Potency and Selectivity

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance potency, improve selectivity, and confer favorable physicochemical properties. For 1H-indazole derivatives, several strategies have been successfully employed, guided by SAR data and structural biology.

One common strategy is the introduction of fluorine atoms into the molecule. nih.gov Fluorine's unique properties, such as high electronegativity and its ability to form strong bonds and modulate metabolic stability, have been leveraged to improve the potency of indazole-based FGFR inhibitors. For instance, incorporating a 2,6-difluoro-3-methoxyphenyl residue into an indazole scaffold resulted in a compound with nanomolar potency against FGFR1/2. nih.gov

Structure-guided rational drug design is another powerful optimization approach. nih.gov This involves using X-ray crystal structures of the target protein in complex with an inhibitor to visualize the binding mode. This information allows for the precise design of modifications to improve interactions and displace unfavorable elements, such as bound water molecules. This method has been used to significantly improve the potency of ULK1 inhibitors, starting from a moderately active hit. nih.gov

Furthermore, medicinal chemistry optimization can focus on improving selectivity between related protein targets. For kinase inhibitors, achieving selectivity is crucial to minimize off-target effects. By systematically exploring substituents at various positions of the indazole scaffold, researchers can identify modifications that enhance binding to the desired target while diminishing affinity for others. nih.gov This was demonstrated in the development of selective CDK8 inhibitors, where optimization of the indazole core led to improved potency and physicochemical properties. nih.gov These iterative cycles of design, synthesis, and biological evaluation are fundamental to transforming a promising hit into a viable drug candidate.

In Vitro Pharmacological and Mechanistic Characterization

Receptor Binding Profiling and Ligand-Target Specificity

The indazole nucleus is a versatile scaffold that has been explored for its interaction with a variety of biological targets. While a specific receptor binding profile for 1-(4-methylbenzyl)-1H-indazole is not detailed in the available literature, studies on related indazole-containing molecules have demonstrated their potential to bind to various receptors with a degree of specificity.

For instance, certain indazole derivatives have been investigated as selective sigma-2 receptor ligands. The binding affinity of these compounds is often determined through radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. This provides a quantitative measure of the compound's affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The selectivity is then determined by comparing the binding affinities for different receptor subtypes.

Furthermore, a structurally similar compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, has been identified as an intermediate in the synthesis of synthetic cannabinoids, which are known to act as agonists of the cannabinoid type 1 (CB1) receptor nih.gov. This suggests that modifications to the indazole core and its substituents can significantly influence receptor binding and specificity. However, without direct experimental data, the precise receptor binding profile and ligand-target specificity of this compound remain to be elucidated.

Enzyme Inhibition Kinetic Studies

The indazole scaffold has been a subject of significant interest in medicinal chemistry, particularly as a core structure for the development of enzyme inhibitors. The following subsections detail the inhibitory activities of various indazole derivatives against several key enzymes.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration nih.gov. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for therapeutic intervention nih.gov. The indazole core has been identified as a valuable pharmacophore for the development of FGFR inhibitors nih.gov.

Fragment-based drug design approaches have led to the identification of indazole-containing fragments that inhibit FGFR1–3 in the micromolar range, with some compounds showing excellent ligand efficiencies nih.gov. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the indazole ring can significantly impact potency and selectivity. For example, a series of indazole-based derivatives were synthesized and evaluated for their inhibitory activities against FGFR1, with one compound, 9d , exhibiting an IC50 value of 15.0 nM nih.gov.

| Compound | FGFR1 IC50 (nM) |

|---|---|

| 9d | 15.0 |

| CH5183284 | 9.3 |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain whiterose.ac.uk. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response whiterose.ac.uk. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs whiterose.ac.uk.

Tumor progression locus 2 (Tpl2), also known as COT or MAP3K8, is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a critical role in inflammatory signaling pathways nih.gov. It is activated downstream of various receptors, including TNFαR and TLRs, and regulates the MEK1/2 and ERK1/2 pathways nih.gov. As a key regulator of inflammation, Tpl2 has emerged as a promising target for the development of anti-inflammatory agents.

High-throughput screening efforts have led to the identification of indazole-based compounds as inhibitors of Tpl2 kinase nih.gov. One such hit, compound 5 , demonstrated Tpl2 activity in the single-digit micromolar range. Subsequent structure-activity relationship (SAR) modifications at the C3 and C5 positions of the indazole ring led to the discovery of more potent compounds, such as compound 31 , which showed good potency in both a LANCE assay and a cell-based p-Erk assay nih.gov.

| Compound | Tpl2 Activity |

|---|---|

| Compound 5 | Single-digit micromolar IC50 |

| Compound 31 | Good potency in LANCE and p-Erk assays |

Alpha-Amylase Inhibition:

Alpha-amylase is a key enzyme in the digestive system that breaks down starch into smaller sugars ualberta.ca. Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes ualberta.ca. Studies have shown that certain indazole derivatives possess inhibitory activity against α-amylase. For example, a series of synthesized indazole derivatives demonstrated a range of inhibitory potentials against α-amylase, with some compounds showing significant activity acs.orgnih.gov.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Interactions:

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that acts as a master regulator of adipogenesis and is a key target for the treatment of type 2 diabetes nih.govnih.gov. While direct interaction studies for this compound with PPAR-γ are not available, research on other indazole-containing compounds has provided insights into their potential to modulate this receptor. For instance, a high-throughput screening campaign identified compounds that bind to the PPAR-γ ligand-binding domain nih.gov. Further studies on benzimidazole derivatives, which share structural similarities with indazoles, have explored their activation of PPAR-γ nih.gov.

DNA gyrase is a bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA nih.gov. It is a well-established target for antibacterial agents. The indazole scaffold has been incorporated into novel analogues designed as DNA gyrase inhibitors.

Structure-activity relationship studies of various indazole analogues have been conducted to optimize their antibacterial activity by targeting DNA gyrase sigmaaldrich.com. These studies often involve synthesizing a series of related compounds and evaluating their inhibitory activity in enzymatic assays, as well as their antibacterial efficacy against various bacterial strains. While specific data for this compound is not available, the proven potential of the indazole core in this area suggests it could be a valuable template for the development of new antibacterial agents.

Cell-Based Functional Assays for Investigating Cellular Responses

Mechanisms of Cellular Activity (e.g., Apoptosis Induction, Reactive Oxygen Species Modulation, Matrix Metalloproteinase Regulation)

There is no published research specifically investigating the mechanisms of cellular activity for this compound.

Apoptosis Induction: Studies on other complex molecules containing the indazole core have shown apoptosis-inducing capabilities. For example, one study identified an indazole derivative that promoted apoptosis in the 4T1 breast cancer cell line through the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2 nih.gov. Another investigation into a different series of indazole derivatives found a compound that was confirmed to affect apoptosis and the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway nih.gov. These findings highlight a potential mechanism for some indazole-containing compounds, but not specifically for this compound.

Reactive Oxygen Species (ROS) Modulation: The modulation of reactive oxygen species is a known mechanism for some bioactive compounds nih.govmedchemexpress.comfrontiersin.org. However, no studies were found that evaluate the effect of this compound on ROS production or scavenging in cellular models.

Matrix Metalloproteinase (MMP) Regulation: Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix and have been targeted in various therapeutic areas nih.gov. There is no available data to suggest that this compound has any regulatory effect on MMPs.

Investigation of G-Protein Coupled Receptor (GPCR) Interactions

No studies have been published that directly investigate the interaction of this compound with any G-protein coupled receptors (GPCRs). A related compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, has been identified as an intermediate in the synthesis of synthetic cannabinoids which act as agonists of the cannabinoid type 1 receptor, a GPCR nih.gov. This association is for a structurally distinct molecule and cannot be assumed for this compound.

In Vitro Antimicrobial and Antiviral Activity Evaluation

The indazole scaffold is recognized for its potential in developing antimicrobial and antiviral agents mdpi.comfrontiersin.orgmdpi.com. Various derivatives have been synthesized and tested against different strains of bacteria and viruses. For instance, some novel 3-methyl-1H-indazole derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria plu.mx. However, there is a lack of specific reports on the in vitro evaluation of this compound against any microbial or viral strains.

Biochemical Pathway Elucidation in Cellular Models

Consistent with the absence of data in the previous sections, there are no published studies that elucidate the effects of this compound on specific biochemical pathways in cellular models. Such investigations typically follow initial findings of significant biological activity, which are currently not available for this compound.

In Vitro Metabolic Pathways and Metabolite Identification

Identification of Phase I Biotransformation Pathways (e.g., Hydroxylation, Oxidative Demethylation)

Phase I metabolism typically involves the introduction or unmasking of functional groups to increase the polarity of a compound, making it more amenable to subsequent metabolic reactions or excretion. For a molecule like 1-(4-methylbenzyl)-1H-indazole, potential Phase I pathways would likely be investigated using liver microsomes or hepatocytes, which contain the necessary cytochrome P450 (CYP) enzymes.

Hypothetically, hydroxylation could occur on the methyl group of the benzyl (B1604629) moiety, on the aromatic rings of either the benzyl or indazole systems, or on the indazole ring itself. Oxidative demethylation is not a likely primary pathway for this compound as it lacks a readily metabolizable methoxy group. The specific CYP isoforms responsible for these transformations would be identified using recombinant human CYP enzymes.

Elucidation of Phase II Biotransformation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, or if the parent compound already possesses a suitable functional group, Phase II metabolism involves conjugation with endogenous molecules to further increase water solubility and facilitate excretion. For potential hydroxylated metabolites of this compound, glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs) would be the primary Phase II pathways investigated. These reactions would be studied in vitro using liver microsomes (for glucuronidation) or liver S9 fractions or cytosol (for sulfation), supplemented with the necessary cofactors (UDPGA for glucuronidation and PAPS for sulfation).

Mass Spectrometry-Based Identification of In Vitro Metabolites

The identification of metabolites formed during in vitro incubations is predominantly carried out using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). This technique allows for the separation of the parent compound from its metabolites and their subsequent identification based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns. By comparing the mass spectra of the parent compound with those of potential metabolites, specific structural modifications can be deduced.

Without experimental data, a table of potential in vitro metabolites for this compound cannot be constructed.

Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation and is a critical parameter in drug discovery. This is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring the decrease in its concentration over time. The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). These assays help predict the in vivo hepatic clearance of a compound.

A typical data table for metabolic stability would include the test system (e.g., human liver microsomes, rat hepatocytes), the initial compound concentration, the measured half-life, and the calculated intrinsic clearance. However, no such data is available for this compound.

Future Research Trajectories and Academic Perspectives

Design and Synthesis of Next-Generation Indazole Scaffolds

The synthesis of the indazole core and its derivatives is a well-explored area, yet there remains significant room for innovation, particularly in creating next-generation scaffolds with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net Historically, methods for synthesizing 1H-indazoles have included intramolecular cyclization and C-H amination reactions. nih.gov

Future synthetic strategies will likely focus on:

Advanced Catalysis: The development and application of novel catalytic systems, including metal-catalyzed and metal-free approaches, will enable more efficient and regioselective synthesis. nih.govresearchgate.net For instance, palladium-catalyzed C-H amination and copper-mediated N-N bond formation have been shown to be effective for constructing the 1H-indazole ring system. nih.gov Adapting these methods could allow for the streamlined synthesis of complex analogs of 1-(4-methylbenzyl)-1H-indazole.

Diversity-Oriented Synthesis: Employing strategies that allow for the rapid generation of a wide variety of indazole derivatives is crucial. This involves using versatile building blocks and reaction pathways that can introduce diverse functional groups onto both the indazole core and its substituents, such as the 4-methylbenzyl group.

Green Chemistry: An increasing emphasis will be placed on developing more environmentally benign synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. semanticscholar.org

| Synthetic Strategy | Description | Catalyst/Reagent Example | Reference |

| Intramolecular C-H Amination | Formation of the indazole ring via intramolecular amination of aryl C-H bonds. | Palladium (Pd) catalysts | nih.gov |

| Oxidative Cyclization | N-N bond forming cyclization from precursors like 2-aminomethyl-phenylamines. | Not specified | organic-chemistry.org |

| Copper-Mediated N-N Bond Formation | Cyclization of ketimine intermediates to form the indazole ring using a copper catalyst. | Cu(OAc)₂ with Oxygen | nih.gov |

| [3+2] Annulation | Construction of the 1H-indazole skeleton from arynes and hydrazones. | Not specified | organic-chemistry.org |

These advanced synthetic approaches will be instrumental in creating libraries of novel compounds around the this compound template for extensive biological screening.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of novel drug candidates. ijirt.orgnih.gov For indazole-based research, AI and ML can be applied in several key areas:

Virtual Screening and Target Prediction: AI algorithms can rapidly screen vast virtual libraries of indazole derivatives against various biological targets to identify promising hits. nih.govnih.gov For a compound like this compound, ML models could predict its potential biological targets based on its structural features, guiding experimental validation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models, built using ML techniques, can establish correlations between the structural properties of indazole derivatives and their biological activities. longdom.org This allows for the rational design of new molecules with enhanced potency.

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired pharmacological properties. nih.gov These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is critical. ML models can be trained to predict these properties for new indazole derivatives, helping to prioritize candidates with favorable drug-like characteristics. nih.gov

| AI/ML Application | Description | Potential Impact on Indazole Research | Reference |

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. | Rapidly identify new indazole derivatives with high binding affinity to specific targets. | nih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity. | Guide the optimization of lead compounds like this compound for improved efficacy. | longdom.org |

| De Novo Design | Generating novel molecular structures with desired properties. | Create next-generation indazole scaffolds with enhanced potency and selectivity. | nih.gov |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | Reduce late-stage attrition of drug candidates by identifying potential liabilities early. | nih.gov |

The synergy between computational approaches and experimental work will undoubtedly shorten the timeline and reduce the costs associated with developing new indazole-based therapeutics. ijirt.org

Broadening the Scope of In Vitro Biological Target Exploration

Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govrsc.org Many of these effects are attributed to their ability to modulate the activity of various enzymes, particularly protein kinases. rsc.org

Future research should aim to systematically explore a broader range of biological targets for this compound and its analogs. This expanded screening approach could uncover novel therapeutic applications. Potential areas for exploration include:

Kinase Profiling: Screening against large panels of kinases is essential, as many indazole derivatives have been identified as potent kinase inhibitors. rsc.org This could reveal selective inhibitors for kinases implicated in various cancers or inflammatory diseases.

Epigenetic Targets: Investigating the effects of indazole compounds on enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open new avenues for cancer therapy.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening indazole libraries against a diverse panel of GPCRs may identify novel modulators for a wide range of physiological processes.

Ion Channels: Exploring the interaction of indazole derivatives with various ion channels could lead to new treatments for neurological or cardiovascular disorders.

A comprehensive understanding of the target profile of this compound will be crucial for elucidating its mechanism of action and identifying its full therapeutic potential.

Development of Novel Analytical Approaches for Complex Research Matrices

As new indazole derivatives are synthesized and evaluated, the need for advanced analytical methods to study them in complex biological matrices (e.g., plasma, tissue) becomes paramount. Such methods are essential for pharmacokinetic, metabolism, and biomarker studies.

Future developments in analytical chemistry will focus on:

High-Sensitivity Mass Spectrometry: The coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) will remain the gold standard. Future advancements will likely involve even more sensitive mass spectrometers capable of detecting and quantifying compounds and their metabolites at extremely low concentrations.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites of indazole compounds during drug metabolism studies.

Advanced Sample Preparation: The development of more efficient and automated sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, will be crucial for handling large numbers of samples and improving the accuracy and reproducibility of analytical results.

Multiplexed Assays: The ability to simultaneously measure multiple analytes (the parent drug, its metabolites, and relevant biomarkers) in a single run will improve efficiency and provide a more comprehensive biological understanding.

Robust and validated analytical methods are the bedrock of preclinical and clinical development, and continued innovation in this area will be essential for translating promising indazole compounds into clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.